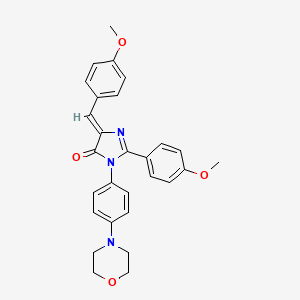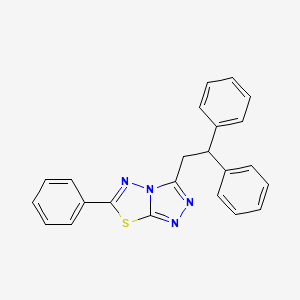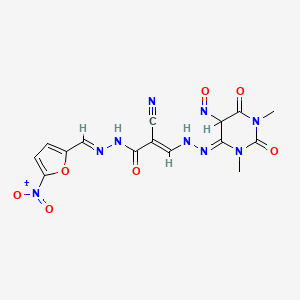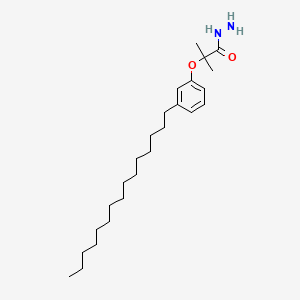
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide is a complex organic compound with a unique structure that includes a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide typically involves the reaction of 2-methyl-2-(3-pentadecylphenoxy)propanoic acid with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazide product. The process may involve steps such as esterification, followed by hydrazinolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a drug candidate or in drug delivery systems.
Industry: It could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(3-pentadecylphenoxy)propanoic acid: This compound is similar but lacks the hydrazide group.
Hydrazides of other carboxylic acids: These compounds share the hydrazide functional group but differ in the rest of the molecular structure.
Uniqueness
Propanoic acid, 2-methyl-2-(3-pentadecylphenoxy)-, hydrazide is unique due to its specific combination of a hydrazide group with a long alkyl chain and phenoxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
124237-28-1 |
|---|---|
Fórmula molecular |
C25H44N2O2 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
2-methyl-2-(3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C25H44N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)29-25(2,3)24(28)27-26/h17,19-21H,4-16,18,26H2,1-3H3,(H,27,28) |
Clave InChI |
ADTCFZUJLIPYCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)(C)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


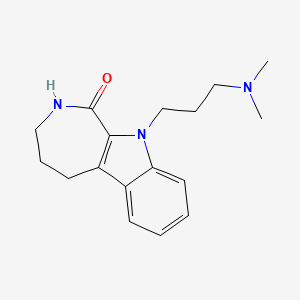

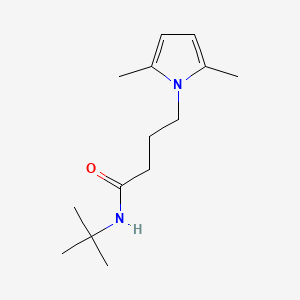
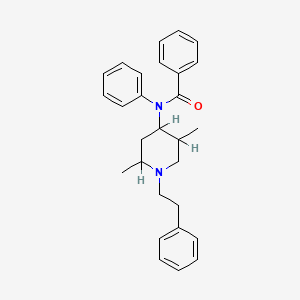
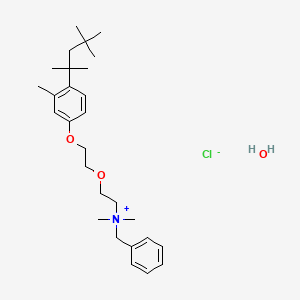



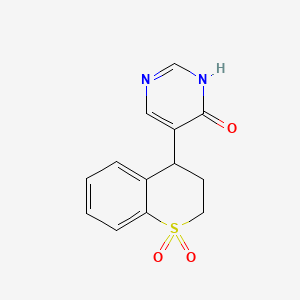
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
